
3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid: is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of chloro and fluoro substituents on the benzyl and benzoic acid moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid can be achieved through a multi-step process involving the following key steps:
-
Preparation of 2-chloro-4-fluorobenzyl alcohol
Starting Material: 2-chloro-4-fluorobenzaldehyde
Reagent: Sodium borohydride (NaBH4)
Conditions: Reduction reaction in methanol at room temperature
-
Formation of 2-chloro-4-fluorobenzyl chloride
Starting Material: 2-chloro-4-fluorobenzyl alcohol
Reagent: Thionyl chloride (SOCl2)
Conditions: Reflux in dichloromethane
-
Synthesis of this compound
Starting Material: 3-chloro-4-hydroxybenzoic acid
Reagent: 2-chloro-4-fluorobenzyl chloride
Conditions: Base-catalyzed etherification using potassium carbonate (K2CO3) in acetone
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid undergoes various chemical reactions, including:
-
Substitution Reactions
Reagents: Nucleophiles such as amines or thiols
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
-
Oxidation Reactions
Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Conducted in acidic or basic media
-
Reduction Reactions
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Typically performed in anhydrous solvents like tetrahydrofuran (THF)
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can lead to the formation of carboxylic acids or ketones.
Applications De Recherche Scientifique
3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid has several scientific research applications, including:
-
Chemistry
- Used as a building block in the synthesis of more complex organic molecules
- Employed in the development of new synthetic methodologies
-
Biology
- Investigated for its potential as a biochemical probe to study enzyme-substrate interactions
- Explored for its antimicrobial and antifungal properties
-
Medicine
- Studied for its potential as a lead compound in drug discovery and development
- Evaluated for its anti-inflammatory and analgesic effects
-
Industry
- Utilized in the production of specialty chemicals and materials
- Applied in the formulation of agrochemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
-
3-Chloro-4-fluorobenzoic acid
- Similar structure but lacks the benzyl ether moiety
- Used in the synthesis of pharmaceuticals and agrochemicals
-
2-Chloro-4-fluorobenzyl alcohol
- Precursor in the synthesis of 3-Chloro-4-((2-chloro-4-fluorobenzyl)oxy)benzoic acid
- Employed in organic synthesis as an intermediate
-
4-Chloro-2-fluorobenzoic acid
- Structural isomer with different substitution pattern
- Utilized in the preparation of liquid crystals and other advanced materials
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both chloro and fluoro groups. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Propriétés
Formule moléculaire |
C14H9Cl2FO3 |
|---|---|
Poids moléculaire |
315.1 g/mol |
Nom IUPAC |
3-chloro-4-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid |
InChI |
InChI=1S/C14H9Cl2FO3/c15-11-6-10(17)3-1-9(11)7-20-13-4-2-8(14(18)19)5-12(13)16/h1-6H,7H2,(H,18,19) |
Clé InChI |
RARMHUYPDSQLTQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C(=O)O)Cl)OCC2=C(C=C(C=C2)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3'-Fluoro-4'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B12996427.png)

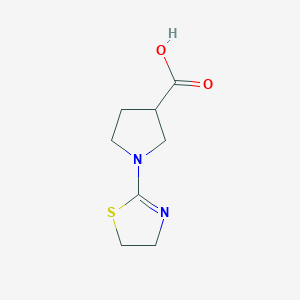

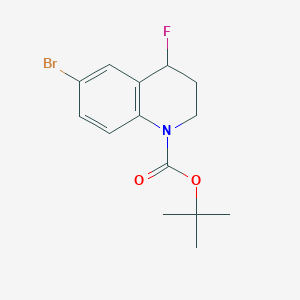
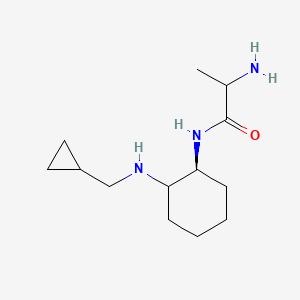


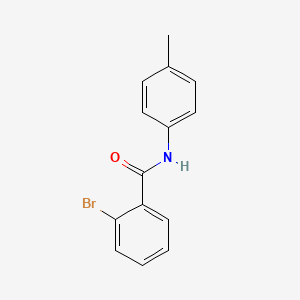

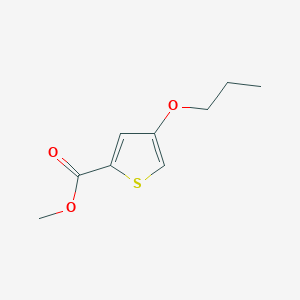
![2-(6-Chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B12996504.png)

![tert-Butyl (3S,4S)-3-((2-chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-4-fluoropiperidine-1-carboxylate](/img/structure/B12996526.png)
